1-Naphthylamine, 1,2,3,4-tetrahydro-6-chloro-N,N-dimethyl-5-methoxy-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-6-chloro-N,N-dimethyl-5-methoxy-, hydrochloride is a complex organic compound It is derived from naphthalene and is characterized by the presence of a naphthylamine structure with additional functional groups, including a chlorine atom, dimethyl groups, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-6-chloro-N,N-dimethyl-5-methoxy-, hydrochloride typically involves multiple steps. One common method involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-6-chloro-N,N-dimethyl-5-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the naphthylamine structure.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride and chromic acid are commonly used oxidizing agents.
Reducing Agents: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution Reagents: Chlorinating agents, methylating agents, and methoxylating agents are used for introducing chlorine, dimethyl, and methoxy groups, respectively.
Major Products
The major products formed from these reactions include various substituted naphthylamine derivatives, naphthoquinones, and tetrahydro compounds.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-6-chloro-N,N-dimethyl-5-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-6-chloro-N,N-dimethyl-5-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The presence of functional groups such as chlorine, dimethyl, and methoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate cellular processes and biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler derivative of naphthalene with an amino group.
2-Naphthylamine: Another isomer of naphthylamine with the amino group at a different position.
1,2,3,4-Tetrahydro-1-naphthylamine: A reduced form of 1-naphthylamine.
Naphthalene: The parent compound from which naphthylamine derivatives are derived.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-6-chloro-N,N-dimethyl-5-methoxy-, hydrochloride is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
Properties
CAS No. |
63978-76-7 |
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Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
(6-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-15(2)12-6-4-5-10-9(12)7-8-11(14)13(10)16-3;/h7-8,12H,4-6H2,1-3H3;1H |
InChI Key |
AXHMUAGILFIGKI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C1C=CC(=C2OC)Cl.[Cl-] |
Origin of Product |
United States |
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